molecular formula C19H21N3O2S B2980878 (Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868370-65-4

(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2980878
CAS No.: 868370-65-4
M. Wt: 355.46
InChI Key: LLZMBINBESGTFM-VXPUYCOJSA-N
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Description

(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with a suitable benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the benzamide moiety, potentially leading to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Benzamide derivatives are known for their activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Benzamide derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzylidene)-4-(dimethylamino)benzamide
  • N-(4-methoxy-3,5-dimethylbenzylidene)-4-(dimethylamino)benzamide
  • N-(4-methoxy-3,7-dimethylbenzylidene)-4-(dimethylamino)benzamide

Uniqueness

(Z)-4-(dimethylamino)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of the benzothiazole core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(dimethylamino)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-12-6-11-15(24-5)16-17(12)25-19(22(16)4)20-18(23)13-7-9-14(10-8-13)21(2)3/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZMBINBESGTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)N(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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